molecular formula C24H25NO4 B1672763 Flavoxate CAS No. 15301-69-6

Flavoxate

Cat. No. B1672763
CAS RN: 15301-69-6
M. Wt: 391.5 g/mol
InChI Key: SPIUTQOUKAMGCX-UHFFFAOYSA-N
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Description

Flavoxate is a carboxylic ester that belongs to the group of medicines called antispasmodics . It is used to help decrease muscle spasms of the bladder and relieve difficult urination . It is also used to treat bladder symptoms such as painful urination, frequent or urgent urination, increased night-time urination, bladder pain, and incontinence (urine leakage) .


Synthesis Analysis

The synthesis of flavoxate hydrochloride is accomplished from o-cresol in 5 steps with 60.3% overall yield using formylation with formaldehyde, Grignard reaction with ethylmagnesium bromide, oxidation with potassium permanganate, Kostanecki-Rabinson cyclization and esterification with thionyl chloride and piperidinoethanol as linear steps .


Molecular Structure Analysis

Flavoxate is a member of piperidines, a member of flavones, a carboxylic ester and a tertiary amino compound . The X-ray crystal structure determination revealed that the molecular structure consists of a rigid platform, formed by the chromone system, with two arms, the phenyl group at C(2) and the ester chain at C(8) .


Chemical Reactions Analysis

Flavoxate is synthesized via efficient Pd (II) catalysis which provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .


Physical And Chemical Properties Analysis

Flavoxate is a carboxylic ester resulting from the formal condensation of 3-methylflavone-8-carboxylic acid with 2- (1-piperidinyl)ethanol . It has a molecular formula of C24H25NO4 and a molecular weight of 391.5 g/mol .

Scientific Research Applications

Antioxidant Properties and Health Benefits

The study of flavonoids, to which flavoxate is chemically related, has shown that these compounds possess significant antioxidant properties. These substances are found in a wide range of plants and are known for their ability to reduce free radical formation and scavenge free radicals. This antioxidant activity is crucial because it contributes to reducing oxidative stress, which is associated with various chronic diseases including cardiovascular diseases, cancer, and neurodegenerative disorders (Pietta, 2000). Flavonoids' role in enhancing human health through their consumption in foods rich in these compounds has been highlighted in numerous studies, suggesting potential dietary strategies for disease prevention (Hertog et al., 1993).

Mechanism of Action in Urogynecology

Flavoxate has been the subject of renewed interest in urogynecological practice. Originally introduced in 1967 for treating urinary frequency, urgency, and incontinence, its utility had diminished with the advent of more effective anticholinergic drugs. However, recent reviews suggest that flavoxate's minimal side effects and high tolerability warrant reconsideration for treatment in various urogynecological conditions. Despite the lack of recent randomized controlled trials to assess its efficacy, the historical and ongoing clinical application of flavoxate highlights its importance in the therapeutic landscape (Zor, Aydur, & Dmochowski, 2015).

Bioavailability and Metabolic Effects

The bioavailability and metabolic effects of flavonoids, by extension, can shed light on the potential systemic impacts of flavoxate. Research has significantly advanced our understanding of how flavonoids are absorbed and metabolized in the human body. This knowledge is crucial for appreciating the therapeutic potential of flavoxate, as the gut microbiome plays a significant role in its action. The evolution of flavonoid research from simple antioxidants to molecules with complex effects on cellular processes underscores the need for further studies to explore flavoxate's full potential (Williamson, Kay, & Crozier, 2018).

Antimicrobial Activity

Flavonoids have also been recognized for their antimicrobial activity, which is pertinent to flavoxate's research applications. These compounds, present in various foods and beverages, exhibit significant antifungal, antiviral, and antibacterial activities. The mechanisms of action for some flavonoids include inhibition of DNA gyrase and cytoplasmic membrane function, pointing to potential therapeutic applications in combating infections and understanding resistance mechanisms (Cushnie & Lamb, 2005).

Safety And Hazards

Flavoxate is generally safe but it can cause side effects such as nausea, vomiting, dry mouth, headache, dizziness, drowsiness, pounding heartbeats or fluttering in your chest, confusion, nervousness, rash or itching . It should not be used if you have bleeding or a blockage in your digestive tract (stomach or intestines), a bladder obstruction, or if you are unable to urinate .

properties

IUPAC Name

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIUTQOUKAMGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023053
Record name Flavoxate
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Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flavoxate
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Solubility

1.54e-02 g/L
Record name Flavoxate
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Mechanism of Action

Flavoxate acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. Its anticholinergic-parasympatholytic action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, urge severity and improving retention, facilitating increased volume per void.
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Product Name

Flavoxate

CAS RN

15301-69-6
Record name Flavoxate
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Record name FLAVOXATE
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Record name Flavoxate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232-234
Record name Flavoxate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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